N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
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Description
N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H24N6O2S and its molecular weight is 424.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Compounds structurally related to N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide have been synthesized and explored for their biological activities:
Synthesis of Pyrazolopyrimidines and Their Anticancer Activity : Novel series of pyrazolopyrimidines have been synthesized, demonstrating significant anticancer and anti-inflammatory properties. These compounds exhibit cytotoxic activity against various cancer cell lines and inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).
Benzofuran and Benzo[d]isothiazole Derivatives : A series of benzofuran and benzo[d]isothiazole derivatives were synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis DNA GyrB, showing promising results. These compounds were designed by combining a thiazole aminopiperidine core with a carbamide side chain, demonstrating significant inhibition of Mycobacterium smegmatis (MS) GyrB ATPase and Mycobacterium tuberculosis (MTB) DNA gyrase supercoiling, with minimal cytotoxicity in eukaryotic cells (Reddy et al., 2014).
Antiviral Activity Against Influenza : Benzamide-based 5-aminopyrazoles and their derivatives have been developed, showing significant antiviral activities against bird flu influenza (H5N1). This highlights the potential of such compounds in developing new antiviral drugs (Hebishy et al., 2020).
Medicinal Chemistry Applications
- Anti-Inflammatory and Analgesic Agents : Research on benzofuran derivatives has led to the discovery of compounds with high COX-2 selectivity, offering potential as anti-inflammatory and analgesic agents. These compounds have shown significant inhibitory activity on cyclooxygenase enzymes and protective effects against pain and inflammation, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Antimicrobial Applications
- Antibacterial Activity : Novel series of compounds incorporating benzofuran moieties have been synthesized and exhibited excellent antibacterial activity against pathogenic bacteria such as S. aureus and E. coli. This underscores the importance of such compounds in the development of new antibacterial agents (Idrees et al., 2020).
Properties
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2S/c1-4-30-21-25-18(24-13(2)3)15-12-23-27(19(15)26-21)10-9-22-20(28)17-11-14-7-5-6-8-16(14)29-17/h5-8,11-13H,4,9-10H2,1-3H3,(H,22,28)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVODOOYVSCDEJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C3=CC4=CC=CC=C4O3)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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